5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol
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Overview
Description
5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2-methoxyphenol.
Formation of the Ethenyl Linkage: The key step involves the formation of the ethenyl linkage between the fluoro-substituted phenyl group and the trimethoxyphenyl group. This is achieved through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired ethenyl linkage.
Final Product Isolation: The final product is purified using standard techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the ethenyl linkage.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it may interact with other proteins involved in signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Shares the trimethoxyphenyl group and is known for its anti-cancer properties.
Colchicine: Contains a similar trimethoxyphenyl moiety and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.
Uniqueness
5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol is unique due to the presence of the fluoro group, which can enhance its binding affinity and specificity towards molecular targets. This structural feature may also improve the compound’s stability and bioavailability compared to its analogs.
Properties
CAS No. |
824976-23-0 |
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Molecular Formula |
C18H19FO5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-[1-fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H19FO5/c1-21-15-6-5-12(10-14(15)20)13(19)7-11-8-16(22-2)18(24-4)17(9-11)23-3/h5-10,20H,1-4H3 |
InChI Key |
MERONNUGBUIKIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=C(C(=C2)OC)OC)OC)F)O |
Origin of Product |
United States |
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